molecular formula C27H35NO4 B1675165 Levonantradol CAS No. 71048-87-8

Levonantradol

Numéro de catalogue: B1675165
Numéro CAS: 71048-87-8
Poids moléculaire: 437.6 g/mol
Clé InChI: FFVXQGMUHIJQAO-BFKQJKLPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Levonantradol est un analogue de cannabinoïde synthétique du dronabinol (Marinol) développé par Pfizer dans les années 1980. Il est environ 30 fois plus puissant que le tétrahydrocannabinol (THC) et présente des effets antiémétiques et analgésiques importants via l’activation des récepteurs cannabinoïdes CB1 et CB2 . Le this compound n’est actuellement pas utilisé en médecine car le dronabinol ou le nabilon sont considérés comme plus utiles pour la plupart des affections. Il est largement utilisé dans la recherche sur les applications thérapeutiques potentielles des cannabinoïdes .

Analyse Des Réactions Chimiques

Le levonantradol subit diverses réactions chimiques, notamment :

    Oxydation : Le this compound peut être oxydé pour former divers dérivés oxydés.

    Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le this compound.

    Substitution : Les réactions de substitution peuvent se produire à différentes positions sur la molécule de this compound.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium aluminium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

4. Applications de la recherche scientifique

Le this compound a fait l’objet de nombreuses études pour ses applications thérapeutiques potentielles. Parmi les domaines clés de la recherche, citons :

Applications De Recherche Scientifique

Pharmacological Properties

Binding Affinity and Efficacy
Levonantradol exhibits a higher binding affinity and efficacy compared to other cannabinoids like Δ9-tetrahydrocannabinol (THC) and nabilone. This characteristic makes it a subject of interest in various therapeutic contexts, particularly for conditions that require potent analgesic or antiemetic effects .

Pharmacokinetics
The pharmacokinetics of this compound indicate that it can be administered via multiple routes, including intramuscularly and orally. Its half-life ranges from 1 to 2 hours, and doses typically vary from 0.25 mg to 3.0 mg every 2-4 hours . The drug’s ability to cross the blood-brain barrier efficiently due to its lipophilicity enhances its potential effectiveness in treating central nervous system-related conditions.

Clinical Applications

Pain Management
this compound has been investigated for its analgesic properties, particularly in postoperative pain management. A study demonstrated that it effectively alleviated pain without significant emetic side effects, which are common with other opioids . The drug acts on pain pathways within the central nervous system, making it a candidate for treating chronic pain conditions.

Antiemetic Effects
One of the most notable applications of this compound is in managing chemotherapy-induced nausea and vomiting. Clinical trials have shown that it is more effective than traditional antiemetics such as prochlorperazine and metoclopramide . Its mechanism involves the modulation of cannabinoid receptors that play a role in the vomiting reflex.

Behavioral Studies

Research involving animal models has provided insights into the behavioral effects of this compound. In studies with rhesus monkeys, it was observed that this compound produced signs of central nervous system depression but did not maintain self-administration rates higher than its vehicle, indicating a lower potential for abuse compared to traditional narcotics .

Comparative Efficacy

A comprehensive review of studies comparing this compound with other cannabinoids highlights its superior efficacy in certain applications:

Application This compound Other Cannabinoids (e.g., THC) Notes
Pain ReliefEffectiveModerateHigher efficacy noted in clinical trials
AntiemeticHighly EffectiveVariableMore effective than standard antiemetics
Behavioral EffectsCNS DepressionVariesLower abuse potential observed

Activité Biologique

Levonantradol, a synthetic cannabinoid derived from tetrahydrocannabinol (THC), has been studied for its various biological activities, particularly in pain management and antiemetic effects. This article synthesizes findings from diverse studies to provide a comprehensive overview of the compound's pharmacological properties, efficacy, and safety profile.

This compound is structurally similar to THC, acting primarily on the cannabinoid receptors (CB1 and CB2) in the central nervous system. Its analgesic properties are attributed to its ability to modulate pain pathways through these receptors, leading to reduced nociceptive signaling. Additionally, this compound influences prostanoid mechanisms, which may further contribute to its analgesic effects .

Efficacy in Pain Management

  • Potency Comparison : this compound has been reported to be approximately 3000 times more potent than morphine in blocking naloxone-induced signs of abstinence in morphine-dependent mice, highlighting its significant analgesic potential .
  • Clinical Trials : A rapid literature review identified several randomized controlled trials (RCTs) assessing this compound's effectiveness in postoperative pain management. Out of 11 RCTs, two trials using intramuscular this compound showed statistically significant pain reduction compared to placebo, although the overall quality of evidence was rated as low due to unclear bias risks .
  • Case Studies : In one study involving patients undergoing chemotherapy, this compound demonstrated a notable reduction in pain associated with chemotherapy-induced nausea and vomiting (CINV), although it did not outperform conventional antiemetics like prochlorperazine .
StudyPopulationInterventionOutcome
Hutcheon et al., 1983108 patientsLevonatnadrol vs. ChlorpromazineThis compound more effective but higher CNS side effects
Cunningham et al., 198870 patientsNabilone vs. MetoclopramideMetoclopramide significantly reduced vomiting episodes
Svendsen et al., 200424 patientsDronabinol for neuropathic painModest analgesic effect with higher adverse events

Effectiveness in CINV

This compound has been evaluated for its antiemetic properties in patients receiving chemotherapy. The results have been mixed:

  • Phase I Trials : A study involving 34 patients receiving cisplatin showed that this compound had a similar safety profile to other cannabinoids but was less effective than traditional antiemetics in controlling emesis .
  • Comparative Studies : Reviews have indicated that while some studies suggest this compound can reduce nausea and vomiting, it does not consistently outperform standard treatments like metoclopramide or chlorpromazine .
StudyPopulationInterventionFindings
Crawford & Buckman, 198632 patientsNabilone vs. MetoclopramideNo significant difference in vomiting control
Hutcheon et al., 1983108 patientsThis compound vs. ChlorpromazineMore effective but higher CNS side effects noted
Esfandyari et al., 200752 volunteersDronabinol vs. PlaceboDronabinol relaxed colon but increased sensation ratings

Safety Profile

This compound's safety profile is comparable to other cannabinoids, with common side effects including dizziness (65%), burning at the injection site (48%), and mild sedation (44%) observed in clinical trials . Notably, urinary retention was reported at higher doses, indicating the need for careful dose management.

Propriétés

Numéro CAS

71048-87-8

Formule moléculaire

C27H35NO4

Poids moléculaire

437.6 g/mol

Nom IUPAC

[(6S,6aR,9R,10aR)-9-hydroxy-6-methyl-3-[(2R)-5-phenylpentan-2-yl]oxy-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate

InChI

InChI=1S/C27H35NO4/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3/t17-,18+,21-,23+,24-/m1/s1

Clé InChI

FFVXQGMUHIJQAO-BFKQJKLPSA-N

SMILES

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O

SMILES isomérique

C[C@H]1[C@@H]2CC[C@H](C[C@H]2C3=C(N1)C=C(C=C3OC(=O)C)O[C@H](C)CCCC4=CC=CC=C4)O

SMILES canonique

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O

Apparence

Solid powder

Key on ui other cas no.

71048-87-8

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

levonantradol
nantradol
nantradol hydrochloride
nantradol hydrochloride (6S-(3(S*), 6alpha,6aalpha,9alpha,10abeta))-isomer
nantradol hydrochloride, (3(R*),6alpha,6aalpha,9alpha,10abeta)-(+)-isomer
nantradol, ((3(R*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer
nantradol, ((3(S*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer
nantradol, (6R-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isomer
nantradol, (6S-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isome

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levonantradol
Reactant of Route 2
Levonantradol
Reactant of Route 3
Levonantradol
Reactant of Route 4
Levonantradol
Reactant of Route 5
Levonantradol
Reactant of Route 6
Levonantradol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.